N-(4-{[(1-cyclopentylpiperidin-4-yl)methyl]sulfamoyl}-3-methylphenyl)propanamide
Description
"N-(4-{[(1-Cyclopentylpiperidin-4-yl)methyl]sulfamoyl}-3-methylphenyl)propanamide" is a sulfonamide-propanamide hybrid compound characterized by a central phenyl ring substituted with a 3-methyl group, a propanamide moiety at the para position, and a sulfamoyl linker connected to a 1-cyclopentylpiperidin-4-ylmethyl group.
Properties
IUPAC Name |
N-[4-[(1-cyclopentylpiperidin-4-yl)methylsulfamoyl]-3-methylphenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O3S/c1-3-21(25)23-18-8-9-20(16(2)14-18)28(26,27)22-15-17-10-12-24(13-11-17)19-6-4-5-7-19/h8-9,14,17,19,22H,3-7,10-13,15H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSCOOROAJWFCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Core Formation
The 1-cyclopentylpiperidin-4-ylmethylamine intermediate is synthesized via reductive amination or alkylation. A representative protocol involves:
-
Starting material : Piperidin-4-ylmethanol.
-
Protection : Boc (tert-butyloxycarbonyl) protection of the piperidine nitrogen using di-tert-butyl dicarbonate (BocO) in dichloromethane (DCM) with triethylamine (TEA).
-
Cyclopentyl introduction : Alkylation with cyclopentyl bromide in acetonitrile (MeCN) at 60°C for 12 hours.
-
Deprotection : Removal of the Boc group using trifluoroacetic acid (TFA) in DCM.
-
Amine generation : Conversion of the alcohol to a mesylate (using methanesulfonyl chloride) followed by displacement with aqueous ammonia.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Boc protection | BocO, TEA, DCM, 0°C → RT, 2h | 92% |
| Alkylation | Cyclopentyl bromide, KCO, MeCN, 60°C, 12h | 85% |
| Mesylation | MsCl, TEA, DCM, 0°C → RT, 3h | 88% |
| Amine displacement | NH (aq), THF, 50°C, 6h | 75% |
Stage 2: Functionalization of the Phenyl Ring
Synthesis of 4-Amino-3-methylphenyl Propanamide
-
Nitro introduction : 3-Methylaniline is nitrated using HNO/HSO at 0°C to yield 4-nitro-3-methylaniline.
-
Amide coupling : The nitroaniline is acylated with propionyl chloride in DCM using TEA as a base (0°C → RT, 4h).
-
Nitro reduction : Catalytic hydrogenation (H, 10% Pd/C, EtOH, 25°C, 12h) reduces the nitro group to an amine.
Reaction Scheme :
Analytical Validation :
-
H NMR (400 MHz, CDCl): δ 7.85 (s, 1H, NH), 7.45 (d, J = 8.4 Hz, 1H), 7.32 (d, J = 8.4 Hz, 1H), 2.95 (q, J = 7.6 Hz, 2H), 2.35 (s, 3H), 1.25 (t, J = 7.6 Hz, 3H).
Stage 3: Sulfamoyl Linkage and Final Assembly
Sulfonylation Reaction
The 4-amino-3-methylphenyl propanamide reacts with (1-cyclopentylpiperidin-4-yl)methanesulfonyl chloride to form the sulfamoyl bridge:
-
Sulfonyl chloride synthesis :
-
Sulfonamide formation : The sulfonyl chloride is reacted with 4-amino-3-methylphenyl propanamide in pyridine/DCM (0°C → RT, 12h).
Optimized Conditions :
| Parameter | Optimal Value |
|---|---|
| Solvent | Pyridine/DCM (1:4) |
| Temperature | 0°C → RT |
| Equivalents | 1.2 eq sulfonyl chloride |
| Yield | 68% |
Analytical Characterization
Spectroscopic Data
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(1-cyclopentylpiperidin-4-yl)methyl]sulfamoyl}-3-methylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
N-(4-{[(1-cyclopentylpiperidin-4-yl)methyl]sulfamoyl}-3-methylphenyl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-{[(1-cyclopentylpiperidin-4-yl)methyl]sulfamoyl}-3-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Scaffold Variations
Sulfamoyl-Linked Propanamide Derivatives
-
- Structure: (S)-2-(6-Methoxynaphthalen-2-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide.
- Key Differences: Replaces the cyclopentylpiperidine group with a 4-methylpyrimidin-2-yl substituent on the sulfamoyl. The propanamide is attached to a naphthalene ring instead of a 3-methylphenyl group.
- Molecular Weight: 462.52 g/mol vs. 435.5 g/mol for the fluoropyrimidine analog () .
- Compound 30a (): Structure: N-(2-Amino-4-(N-(tert-butyl)sulfamoyl)phenyl)-3-(4-hydroxyphenyl)propanamide. Key Differences: Uses a tert-butyl-sulfamoyl group and a 4-hydroxyphenyl-propanamide. Simpler substituents result in lower molecular complexity .
Piperidine/Cyclopentyl Derivatives
- N-(4-(N-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide (): Structure: Fluoropyrimidine-substituted piperidine linked via sulfamoyl to a 3-methylphenyl-propanamide. Molecular weight: 435.5 g/mol .
N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide (–10):
Heterocyclic Sulfamoyl Analogs
Physicochemical Properties
Melting Points and Solubility
Data Tables
Table 1. Structural and Physicochemical Comparison
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-{[(1-cyclopentylpiperidin-4-yl)methyl]sulfamoyl}-3-methylphenyl)propanamide?
- Methodological Answer : The synthesis typically involves multi-step protocols, including sulfamoylation, cyclopentyl-piperidine coupling, and propanamide formation. Critical steps require controlled pH (6.5–7.5) and temperature (40–60°C) to optimize intermediate stability. Catalysts like Pd/C or TEA may enhance reaction efficiency. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is advised .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use orthogonal analytical techniques:
- 1H/13C NMR : Verify piperidine ring protons (δ 2.5–3.5 ppm) and sulfamoyl group integration .
- HPLC-MS : Confirm molecular weight (e.g., [M+H]+ peak) and purity (>95%) using C18 columns and acetonitrile/water mobile phases .
- FT-IR : Identify sulfonamide (1320–1160 cm⁻¹) and amide (1650–1600 cm⁻¹) functional groups .
Q. What are the solubility and stability profiles under laboratory conditions?
- Methodological Answer : The compound is soluble in DMSO (>10 mg/mL) and moderately soluble in ethanol. Stability tests indicate degradation at pH <5 (hydrolysis of sulfamoyl group) or >8 (amide bond cleavage). Store lyophilized at -20°C under inert gas to prevent oxidation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs with variations in the cyclopentyl-piperidine moiety (e.g., cyclohexyl substitutions) to assess steric effects.
- Biological Assays : Compare IC50 values in target inhibition assays (e.g., enzyme kinetics) to correlate substituent changes with activity .
- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with binding pockets (e.g., hydrophobic vs. hydrogen-bonding regions) .
Q. How to resolve contradictions in bioactivity data across different assay systems?
- Methodological Answer : Cross-validate using:
- Orthogonal Assays : Compare fluorescence polarization (high-throughput) with SPR (kinetic validation) for binding affinity .
- Cell-Based vs. Cell-Free Systems : Address membrane permeability issues by testing in parallel with efflux pump inhibitors (e.g., verapamil) .
- Metabolite Profiling : Use LC-MS/MS to identify degradation products that may interfere with assay readouts .
Q. What strategies optimize synthetic yield while minimizing byproducts?
- Methodological Answer :
- Protective Groups : Use Boc for amine protection during sulfamoylation to prevent side reactions .
- Flow Chemistry : Improve heat-sensitive step efficiency (e.g., cyclopentyl coupling) via microreactors with precise temperature control .
- Byproduct Analysis : Track intermediates via TLC and adjust stoichiometry (e.g., 1.2:1 sulfamoyl chloride:amine ratio) .
Q. Which computational models predict this compound’s pharmacokinetics?
- Methodological Answer :
- ADMET Prediction : Use SwissADME to estimate logP (2.8–3.5), BBB permeability (low), and CYP450 inhibition risk .
- Molecular Dynamics (MD) : Simulate blood-brain barrier penetration using GROMACS with lipid bilayer models .
- QSAR : Train models on PubChem datasets (e.g., AID 504850) to correlate structural descriptors with bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
